molecular formula C13H13BrMg B14285849 magnesium;1-propylnaphthalene;bromide CAS No. 125884-00-6

magnesium;1-propylnaphthalene;bromide

Cat. No.: B14285849
CAS No.: 125884-00-6
M. Wt: 273.45 g/mol
InChI Key: MMRQQLIJVJZBPI-UHFFFAOYSA-M
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Description

Magnesium;1-propylnaphthalene;bromide is an organomagnesium compound, structurally analogous to Grignard reagents (RMgX, where R = organic group, X = halide). Specifically, it consists of a 1-propylnaphthalene group bonded to magnesium and a bromide counterion. Such compounds are typically moisture-sensitive and reactive, serving as nucleophilic agents in organic synthesis for forming carbon-carbon bonds . The naphthalene backbone and propyl substituent may influence its solubility, stability, and reactivity compared to simpler alkyl or aryl Grignard reagents.

Properties

CAS No.

125884-00-6

Molecular Formula

C13H13BrMg

Molecular Weight

273.45 g/mol

IUPAC Name

magnesium;1-propylnaphthalene;bromide

InChI

InChI=1S/C13H13.BrH.Mg/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;;/h3-5,7-10H,1-2,6H2;1H;/q-1;;+2/p-1

InChI Key

MMRQQLIJVJZBPI-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-propylnaphthalene;bromide is typically prepared by the reaction of 1-propylnaphthalene with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is initiated by the insertion of magnesium into the carbon-bromine bond of 1-propylnaphthalene bromide, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with mechanical stirrers and reflux condensers. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen, which can deactivate the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-propylnaphthalene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Reacts with halides to form new carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Solvents: Diethyl ether, tetrahydrofuran.

    Conditions: Anhydrous conditions, inert atmosphere.

Major Products Formed

    Alcohols: Formed by nucleophilic addition to carbonyl compounds.

    Hydrocarbons: Formed by reduction reactions.

    Substituted Compounds: Formed by substitution reactions with halides.

Scientific Research Applications

Magnesium;1-propylnaphthalene;bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Materials Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium;1-propylnaphthalene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules, such as carbonyl groups. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Table 1: Solubility Comparison of MgBr₂ and Related Compounds

Compound Solubility in Water (g/100 g, 20°C) Solubility in THF Ionic Conductivity (S/cm)
MgBr₂ 101.1 Insoluble 10⁻² (in DMSO)
CH₃MgBr (alkyl) Reacts violently Highly soluble N/A
C₁₀H₇MgBr (1-naphthyl) Insoluble Moderate solubility N/A

Table 2: Thermal and Catalytic Properties

Compound Melting Point (°C) Catalytic Activity (TON)* Key Application
MgBr₂ 711 N/A Battery electrolytes
TSP-Mg-imi N/A 24,700 CO₂ cycloaddition
1-Propylnaphthalene-MgBr ~200 (decomposes) N/A Organic synthesis

*Turnover number (TON) = moles product per mole catalyst.

Research Findings

  • Reactivity : The 1-propylnaphthalene group likely enhances steric stabilization, reducing side reactions compared to simpler alkyl Grignards. However, the naphthalene ring may lower solubility in ethers, necessitating polar aprotic solvents like THF .
  • Synthesis : Formation likely involves reacting 1-bromo-1-propylnaphthalene with magnesium metal in anhydrous THF, analogous to standard Grignard preparations .
  • Applications: Potential use in synthesizing polyaromatic hydrocarbons or functionalized naphthalene derivatives for pharmaceuticals and materials science .

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